3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is characterized by the presence of a pyrazole ring, a triazole ring, and a thiadiazole ring, which are fused together, along with a trifluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3,4,5-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and material science applications.
Properties
Molecular Formula |
C14H9F3N6S |
---|---|
Molecular Weight |
350.32 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-6-(3,4,5-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H9F3N6S/c1-6-8(5-18-22(6)2)12-19-20-14-23(12)21-13(24-14)7-3-9(15)11(17)10(16)4-7/h3-5H,1-2H3 |
InChI Key |
UHMSDBWAPNJCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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